Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate” is an organic synthesis intermediate . It can be used to prepare other compounds such as “methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridine-2-carboxylate”, which is also used as a regulator of trex1 and a constituent of gpx4 inhibitors .
Chemical Reactions Analysis
“Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate” is used as an intermediate in the synthesis of other compounds . It likely undergoes various organic reactions, including substitution reactions .Physical And Chemical Properties Analysis
“Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate” is a solid with a melting point of 106 - 107 C . Its molecular weight is 193.23 .Scientific Research Applications
References:
- Sajadikhah, S. S., & Marandi, G. (2019). Recent approaches to the synthesis of thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 55(12), 1171–1173
- Alinaghizadeh, M. R., et al. (2001). Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Synthesis and anti-inflammatory activity. Molecules, 6(3), M203
- Leung, C. S., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives. RSC Advances, 11(38), 23434–23442
- IntechOpen. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities
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Mechanism of Action
Target of Action
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is an organic synthesis intermediate It’s structurally related to thiophene-based analogs, which are known to have a variety of biological effects .
Mode of Action
Thiophene-based analogs, to which this compound is related, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene-based analogs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYQNNHZUDXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
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